Aflatoxin Q2a

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

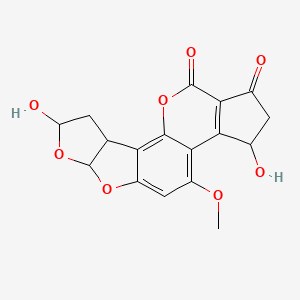

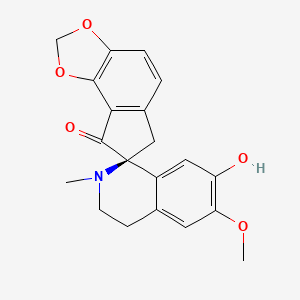

5, 14-Dihydroxy-11-methoxy-6, 8, 19-trioxapentacyclo[10. 7. 0. 0², ⁹. 0³, ⁷. 0¹³, ¹⁷]nonadeca-1(12), 2(9), 10, 13(17)-tetraene-16, 18-dione, also known as AFQ2A, belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. 5, 14-Dihydroxy-11-methoxy-6, 8, 19-trioxapentacyclo[10. 7. 0. 0², ⁹. 0³, ⁷. 0¹³, ¹⁷]nonadeca-1(12), 2(9), 10, 13(17)-tetraene-16, 18-dione is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

Applications De Recherche Scientifique

Understanding Aflatoxin Toxicity and Carcinogenicity

Research into aflatoxins has significantly contributed to our understanding of their toxicity and carcinogenicity. Studies have established the metabolic pathways through which aflatoxins exert their harmful effects, leading to the development of biomarkers for exposure and effect. This knowledge has been crucial in classifying certain aflatoxins as human carcinogens and in formulating public health policies to mitigate exposure risks (Wild & Turner, 2002).

Aflatoxin Detection and Quantification

Advancements in detection methods for aflatoxins in food products have been a major focus of scientific research. The development of sensitive and selective biosensors, such as FRET-based aptamer biosensors, has improved our ability to monitor aflatoxin levels in agricultural products, ensuring food safety (Sabet et al., 2017).

Aflatoxin Management and Control

Understanding the genetics of aflatoxin production has led to strategies for managing and controlling aflatoxin contamination. Research has identified genetic loci associated with resistance to aflatoxin accumulation in crops, providing a basis for breeding aflatoxin-resistant plant varieties. This approach holds promise for reducing aflatoxin contamination in susceptible crops such as maize and peanuts, thereby enhancing food safety and security (Brooks et al., 2005).

Aflatoxin and Environmental Factors

The impact of environmental factors on aflatoxin production is another area of active research. Studies have examined how climate change, soil conditions, and agricultural practices influence the growth of aflatoxin-producing fungi and the subsequent contamination of crops. This research is critical for developing adaptive strategies to minimize aflatoxin risks in the face of changing environmental conditions (Benkerroum, 2019).

Aflatoxin and Public Health

The public health implications of aflatoxin exposure, particularly in relation to liver cancer and immune system effects, are a significant research focus. Epidemiological studies have linked aflatoxin exposure to increased risk of hepatocellular carcinoma, especially in regions with high dietary aflatoxin exposure and hepatitis B prevalence. This research underscores the importance of global health interventions to reduce aflatoxin exposure and its associated health risks (Groopman, Kensler, & Johnson, 2005).

Propriétés

Numéro CAS |

89989-32-2 |

|---|---|

Nom du produit |

Aflatoxin Q2a |

Formule moléculaire |

C17H14O8 |

Poids moléculaire |

346.3 g/mol |

Nom IUPAC |

5,14-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |

InChI |

InChI=1S/C17H14O8/c1-22-8-4-9-11(5-2-10(20)24-17(5)23-9)15-14(8)12-6(18)3-7(19)13(12)16(21)25-15/h4-6,10,17-18,20H,2-3H2,1H3 |

Clé InChI |

KBYQSILWZURMPY-UHFFFAOYSA-N |

SMILES |

COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5CC(OC5OC4=C1)O |

SMILES canonique |

COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5CC(OC5OC4=C1)O |

Synonymes |

aflatoxin Q2a AFQ2a |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

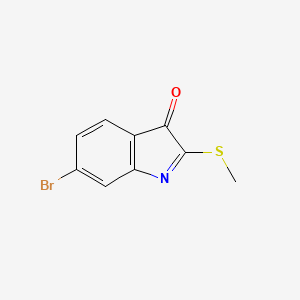

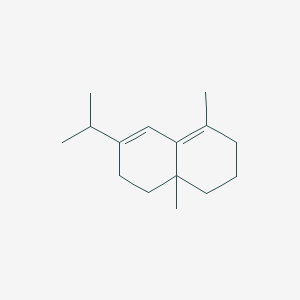

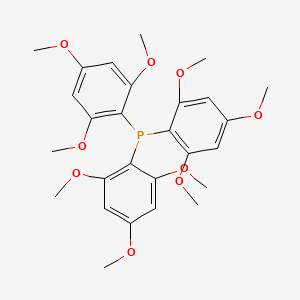

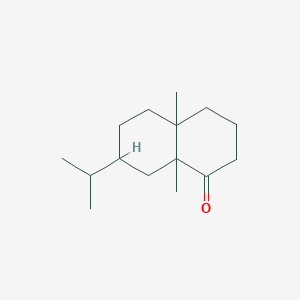

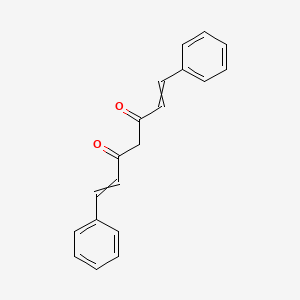

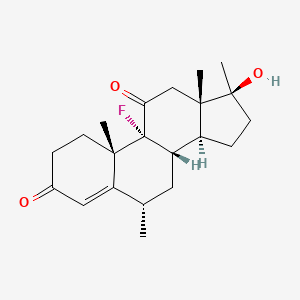

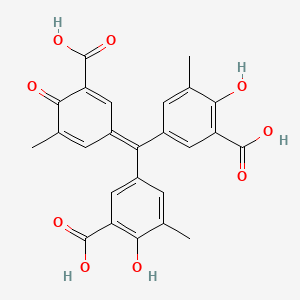

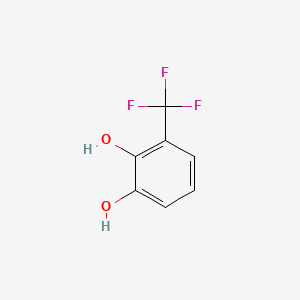

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one](/img/structure/B1208681.png)